2-(1-methyl-1H-pyrazol-4-yl)aniline
Overview
Description
2-(1-Methyl-1H-pyrazol-4-yl)aniline is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the reaction of 1-methyl-1H-pyrazole with aniline under specific conditions. One common method includes the use of a catalyst such as palladium acetate and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, alkylating agents; reactions often conducted in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazole derivatives.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target. Molecular docking studies and biochemical assays are often used to elucidate the detailed mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: A similar compound with multiple pyrazole rings, used in various applications including catalysis and biomedical chemistry.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with a morpholine ring, used in chemical research.
Uniqueness
2-(1-Methyl-1H-pyrazol-4-yl)aniline is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-8(6-12-13)9-4-2-3-5-10(9)11/h2-7H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWJMVDALQFGGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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